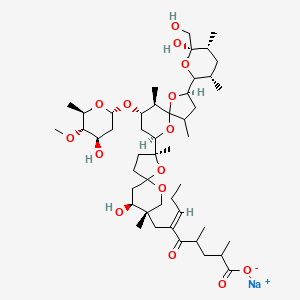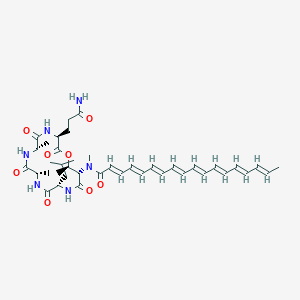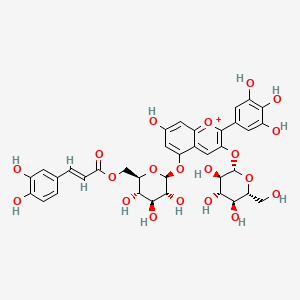
Allocupreide Sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allocupreide Sodium is a copper(l) complex used as an antiinflammatory drug and antiarthritic agent.
Aplicaciones Científicas De Investigación
Neurological Applications :
- A study by Hawryluk et al. (2008) discusses various therapeutic strategies for spinal cord injury (SCI), focusing on neuroprotective approaches and cellular transplantation methods. While Allocupreide Sodium is not directly mentioned, the paper provides insights into the types of treatments being explored for neurological injuries which could be relevant (Hawryluk et al., 2008).
Cardiovascular Research :
- Dong et al. (2019) investigated the effects of allocryptopine, a compound potentially related to Allocupreide Sodium, on sodium currents in atrial myocytes of hypertensive rats. Their findings could provide a basis for understanding the potential cardiovascular applications of similar compounds (Dong et al., 2019).
Antimicrobial Efficacy :
- Rôças & Siqueira (2011) compared the antimicrobial effects of sodium hypochlorite and chlorhexidine in root canal treatments. While this study does not directly involve Allocupreide Sodium, it highlights the significance of sodium-based compounds in antimicrobial applications (Rôças & Siqueira, 2011).
Ophthalmology :
- Ahluwalia et al. (2001) examined the efficacy of nedocromil sodium in reducing symptoms of ocular allergy. This research could provide indirect insights into the potential use of sodium-based medications in ophthalmology (Ahluwalia et al., 2001).
Dentistry :
- Carson et al. (2005) analyzed the antimicrobial activities of sodium hypochlorite in endodontic pathogens, demonstrating the relevance of sodium compounds in dental applications (Carson et al., 2005).
Propiedades
Número CAS |
5965-40-2 |
|---|---|
Nombre del producto |
Allocupreide Sodium |
Fórmula molecular |
C11H10CuN2NaO2S |
Peso molecular |
320.81 g/mol |
Nombre IUPAC |
sodium;copper(1+);3-[(N-prop-2-enyl-C-sulfidocarbonimidoyl)amino]benzoate |
InChI |
InChI=1S/C11H12N2O2S.Cu.Na/c1-2-6-12-11(16)13-9-5-3-4-8(7-9)10(14)15;;/h2-5,7H,1,6H2,(H,14,15)(H2,12,13,16);;/q;2*+1/p-2 |
Clave InChI |
QKMGIVQNFXRKEE-UHFFFAOYSA-L |
SMILES |
C=CCN=C(NC1=CC=CC(=C1)C(=O)[O-])[S-].[Na+].[Cu+] |
SMILES canónico |
C=CCN=C(NC1=CC=CC(=C1)C(=O)[O-])[S-].[Na+].[Cu+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![prop-2-enyl (3S,3'S,4'R,6'S,8'R,8'aR)-6'-[4-[2-[(3S,6R,7S,8aS)-6-(4-hydroxyphenyl)-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carbonyl]oxyethoxy]phenyl]-1',2-dioxo-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-8'-carboxylate](/img/structure/B1260116.png)
![NCGC00180312-03_C24H17N3O3_Spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione, 6'-methyl-3-phenyl-, (2S,3S)-](/img/structure/B1260117.png)







![(8-Hydroxy-3-methyl-5-oxo-2,9-dioxatricyclo[4.3.1.03,8]decan-10-yl)methyl benzoate](/img/structure/B1260126.png)
![2-(3,16-Dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B1260131.png)
![Chloromethyl 17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B1260133.png)

